![molecular formula C16H24N2O3S B5562654 1-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5562654.png)
1-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine
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Description
“1-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine” is a chemical compound that likely contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also likely contains a cyclopentyl group (a cycloalkane ring with five carbon atoms), a methoxyphenyl group (a phenyl ring with a methoxy group attached), and a sulfonyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Development of Diagnostic and Therapeutic Agents : Analogues of σ receptor ligands, similar in structure to "1-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine", have been explored for their potential use as positron emission tomography (PET) radiotracers and therapeutic agents in oncology. These compounds demonstrate the importance of modifying chemical structures to enhance biological properties, such as selectivity and lipophilicity, for targeted cancer diagnosis and treatment (Abate et al., 2011).
Design of HIV-1 Reverse Transcriptase Inhibitors : Research on bis(heteroaryl)piperazines (BHAPs), structurally related to "1-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine", led to the discovery of novel non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). These studies exemplify how modifications in the piperazine backbone can yield potent antiviral agents, highlighting the potential of "1-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine" derivatives in antiviral drug development (Romero et al., 1994).
Material Science and Chemical Synthesis
- Development of Fluorescent Ligands for Receptor Studies : The synthesis of environment-sensitive fluorescent ligands based on 1-arylpiperazine structure, akin to "1-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine", for the visualization of serotonin receptors in biological studies. This research underscores the utility of piperazine derivatives in creating tools for receptor localization and signaling pathway studies, providing a foundation for similar applications of "1-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine" (Lacivita et al., 2009).
Biochemical Analysis
- Enzyme Inhibition for Therapeutic Applications : Piperazine derivatives have been evaluated for their inhibitory activity against enzymes such as α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are targets in the treatment of diseases like diabetes and Alzheimer's. This indicates the potential for "1-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine" to serve as a scaffold for developing enzyme inhibitors with therapeutic applications (Abbasi et al., 2018).
properties
IUPAC Name |
1-cyclopentyl-4-(4-methoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-21-15-6-8-16(9-7-15)22(19,20)18-12-10-17(11-13-18)14-4-2-3-5-14/h6-9,14H,2-5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRRJOSDAKJWQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine |
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